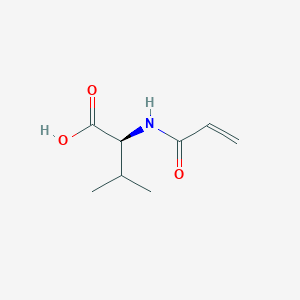
n-Acryloyl-l-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Acryloyl-l-valine: is an acrylamide-functionalized, amino acid-based monomer. It is derived from the amino acid valine and is of significant interest due to its chirality, ability to self-assemble into higher-order structures, and potential for interpolyelectrolyte stabilization . The compound has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: n-Acryloyl-l-valine can be synthesized as a pH-sensitive monomer possessing both acrylamide and isopropyl sequences . The synthesis involves the reaction of valine with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: n-Acryloyl-l-valine undergoes various chemical reactions, including:
Polymerization: It can copolymerize with other monomers like N-isopropylacrylamide to form copolymers with unique properties.
Substitution Reactions: The acrylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Polymerization: Commonly involves radical initiators like azobisisobutyronitrile (AIBN) and conditions such as elevated temperatures or UV light.
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Major Products:
Polymerization: Results in copolymers with thermo- and pH-responsive properties.
Substitution Reactions: Produces substituted derivatives of this compound.
Applications De Recherche Scientifique
n-Acryloyl-l-valine has diverse applications in scientific research:
Mécanisme D'action
The mechanism by which n-acryloyl-l-valine exerts its effects involves its ability to self-assemble into higher-order structures. This self-assembly is driven by the interactions between the acrylamide and isopropyl sequences, leading to the formation of micelles and other aggregates . These structures can respond to changes in pH and temperature, making them useful in various applications .
Comparaison Avec Des Composés Similaires
N-isopropylacrylamide (NIPAAm): Shares similar polymerization properties and is often used in copolymerization with n-acryloyl-l-valine.
N,N-dimethylacrylamide (DMA): Another monomer that can copolymerize with this compound to form responsive polymers.
Uniqueness: this compound is unique due to its chirality and ability to form interpolyelectrolyte complexes. This property is not commonly found in other similar compounds, making it particularly valuable for applications requiring specific structural and responsive characteristics .
Propriétés
Numéro CAS |
16069-57-1 |
|---|---|
Formule moléculaire |
C8H13NO3 |
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
(2S)-3-methyl-2-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO3/c1-4-6(10)9-7(5(2)3)8(11)12/h4-5,7H,1H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Clé InChI |
UHWCAAMSQLMQKV-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)O)NC(=O)C=C |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
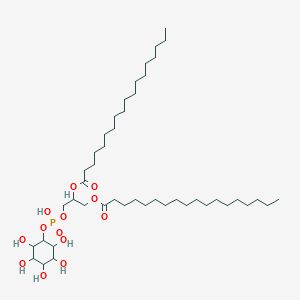
![(2R)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate;4-methylbenzenesulfonic acid;sulfuric acid](/img/structure/B13398772.png)
![6-[6-[3,3-Dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B13398781.png)
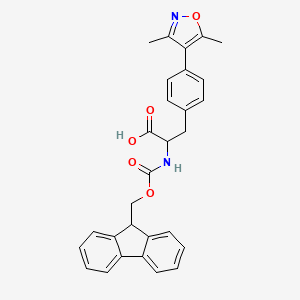

![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)
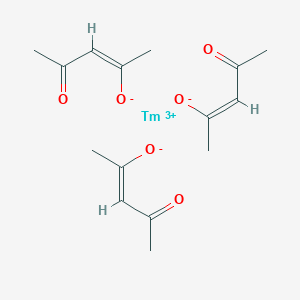
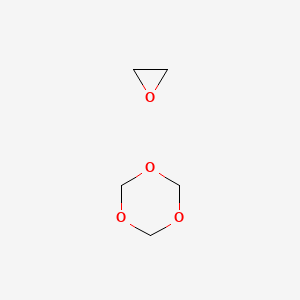
![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)

![4-[2-[4-[3,5-Bis[4-[2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenyl]phenyl]phenyl]ethenyl]-2,6-ditert-butylpyrylium;tritetrafluoroborate](/img/structure/B13398844.png)
![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)
